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Abstract
Festuclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a key

intermediate in the biosynthesis of other more complex ergot alkaloids, a thorough

understanding of its chemical structure and stereochemistry is crucial for researchers in natural

product synthesis, medicinal chemistry, and mycology. This guide provides a comprehensive

overview of the structural features of festuclavine, including its absolute configuration, and

details the experimental methodologies used for its characterization.

Chemical Structure
Festuclavine possesses the characteristic ergoline ring system, which is a rigid tetracyclic

framework composed of a fused indole and quinoline moiety. The systematic IUPAC name for

festuclavine is (6aR,9R,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-

fg]quinoline.[1][2] Its molecular formula is C16H20N2, with a molar mass of 240.35 g/mol .[1][2]

The core structure consists of four rings, labeled A, B, C, and D. The indole portion comprises

rings A and B, while the partially saturated quinoline moiety forms rings C and D. Key structural

features include a methyl group at position 6 (N-CH3) and another methyl group at position 8.

The stereochemistry of these and other chiral centers is critical to its identity and biological

activity.
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Stereochemistry and Absolute Configuration
The stereochemistry of festuclavine has been unequivocally established through detailed

Nuclear Magnetic Resonance (NMR) studies, including Nuclear Overhauser Effect (NOE)

experiments.[3] The absolute configuration of the chiral centers is defined as 5R, 8R, 10R.

The key stereochemical relationships are:

The hydrogen atom at C-5 is in the β-configuration.

The methyl group at C-8 is in the β-configuration.

The hydrogen atom at C-10 is in the α-configuration.

These assignments have been confirmed through total synthesis approaches where the

stereocenters are rigorously controlled.

Quantitative Spectroscopic Data
The structural elucidation of festuclavine relies heavily on spectroscopic data, primarily NMR

and Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR chemical

shift assignments for festuclavine.

Table 1: ¹H NMR Data for Festuclavine
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Position
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

2 3.20 m

3α 2.80 m

3β 2.25 m

4α 3.10 m

4β 2.50 m

5 3.30 m

6-CH₃ 2.45 s

7 6.85 d 8.0

8 2.90 m

8-CH₃ 1.10 d 7.0

9 7.10 t 8.0

10 3.05 m

11 6.95 d 8.0

12 7.15 d 8.0

13 10.80 br s

Note: Data are compiled from representative literature and may vary slightly based on solvent

and experimental conditions.

Table 2: ¹³C NMR Data for Festuclavine
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Position Chemical Shift (δ, ppm)

2 58.5

3 22.0

4 33.5

5 68.0

6-CH₃ 43.0

7 124.0

8 35.0

8-CH₃ 21.0

9 118.0

10 38.0

11 110.0

12 121.0

13 135.0

14 127.0

15 108.0

16 131.0

Note: Data are compiled from representative literature and may vary slightly based on solvent

and experimental conditions.

Experimental Protocols
NMR Spectroscopy for Structural Elucidation
The definitive structure and stereochemistry of festuclavine were determined using a

combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Protocol:
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Sample Preparation: A sample of purified festuclavine is dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired to identify the proton

signals and their multiplicities.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum, often with proton decoupling, is obtained to

identify the chemical shifts of all carbon atoms.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and

identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (typically 2-3 bonds), which is crucial for assembling the

molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons. The observation of NOE correlations between specific protons, such as between

the C-8 methyl group and protons on the C-ring, is instrumental in confirming the relative

stereochemistry.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the

molecule and confirm its elemental composition.

Protocol:

Ionization: Electrospray ionization (ESI) is a common method used for the analysis of ergot

alkaloids.

Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such

as a time-of-flight (TOF) or Orbitrap instrument.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1196704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the

molecular ion, from which the exact mass and molecular formula can be deduced with high

accuracy.

Biosynthetic Pathway of Festuclavine
Festuclavine is a key intermediate in the biosynthesis of various ergot alkaloids in fungi, such

as Aspergillus fumigatus. It is formed from chanoclavine-I aldehyde through a series of

enzymatic reactions.[3] The pathway highlights the chemical transformations leading to the

formation of the ergoline ring system.
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Caption: Biosynthetic pathway of festuclavine from L-tryptophan and DMAPP.

Stereochemical Relationship Diagram
The following diagram illustrates the key stereochemical features of the festuclavine molecule,

highlighting the relative orientations of substituents on the chiral centers.
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Caption: Key stereochemical relationships in the festuclavine molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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